molecular formula C13H16N2O2 B1316985 methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 127007-36-7

methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

Cat. No. B1316985
M. Wt: 232.28 g/mol
InChI Key: NTAJPXKGAMPIHG-UHFFFAOYSA-N
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Description

“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is an organic compound with the molecular formula C13H16N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The InChI code for “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is 1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9 (13 (16)17-2)8-11 (10)15-12/h6-8H,3-5H2,1-2H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

7. Application in Synthetic Organic Chemistry : Construction of Indole Derivatives

Scientific Field

Synthetic Organic Chemistry

Summary of Application

The compound is used in the synthesis of indole derivatives, which are prevalent in natural products and drugs, playing a crucial role in cell biology.

Methods of Application

Advanced synthetic routes involve the construction of indoles using the compound as a key intermediate, employing various catalysts and synthetic methodologies.

Results

The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and other pharmacological properties .

8. Application in Medicinal Chemistry : Development of Imidazole-Containing Drugs

Scientific Field

Medicinal Chemistry

Summary of Application

Imidazole derivatives, which include the compound , are known for their wide range of therapeutic applications, such as antibacterial, antifungal, and antitumor activities.

Methods of Application

The compound is incorporated into new drug molecules through complex synthetic pathways, often involving multiple steps to attach the imidazole ring to other pharmacophores.

Results

Drugs developed from these pathways have been successful in treating various diseases, showcasing the compound’s versatility in drug design .

9. Application in Forensic Science : Reference Standards for Synthetic Cannabinoids

Scientific Field

Forensic Science

Summary of Application

Structurally similar to known synthetic cannabinoids, the compound serves as an analytical reference standard in forensic applications.

Methods of Application

The compound is synthesized and characterized to match the reference standards used in the identification of synthetic cannabinoids in forensic samples.

Results

The use of the compound as a reference has improved the accuracy and reliability of forensic analyses in detecting synthetic cannabinoids .

10. Application in Green Chemistry : Synthesis of Triazolic Derivatives

Scientific Field

Green Chemistry

Summary of Application

The compound is utilized in the synthesis of triazolic derivatives via environmentally friendly “click chemistry” routes.

Methods of Application

The “click chemistry” approach is applied to create triazolic α-aminophosphonate derivatives, with the compound acting as a precursor.

Results

The synthesis of these derivatives contributes to the development of new active formulas with potential applications in various fields .

11. Application in Life Sciences : Research and Development

Scientific Field

Life Sciences

Summary of Application

The compound is part of ongoing research in life sciences, contributing to the development of new formulas and compounds.

Methods of Application

Research teams employ the compound in various areas, including chemical synthesis and material science, to explore its potential.

Results

The compound’s versatility is demonstrated through its contribution to advancements in life science research and development .

12. Application in Pharmacology : GABA Receptor Modulators

Scientific Field

Pharmacology

Summary of Application

The compound’s structural similarity to fused imidazopyridine heterocyclic rings makes it a candidate for developing GABA receptor modulators.

Methods of Application

Pharmacological studies involve the synthesis of derivatives and assessment of their interaction with GABA receptors.

Results

Some derivatives have shown promise as GABA receptor modulators, indicating potential therapeutic significance for central nervous system disorders .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 2-butyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJPXKGAMPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563369
Record name Methyl 2-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate

CAS RN

127007-36-7
Record name Methyl 2-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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